molecular formula C15H17N3O3S B2377066 N-[(oxolan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 557783-83-2

N-[(oxolan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2377066
CAS No.: 557783-83-2
M. Wt: 319.38
InChI Key: WNULDXBYNOYATL-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, primarily due to its hybrid structure combining a 1,3,4-oxadiazole scaffold with an acetamide linker. The 1,3,4-oxadiazole nucleus is a privileged pharmacophore in drug design, known for its diverse biological activities, including acting as a bioisostere for ester and amide functionalities [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281088/]. Compounds featuring the 1,3,4-oxadiazole ring have been extensively investigated for their potent inhibitory effects on various enzymes, such as kinases, carbonic anhydrases, and phosphodiesterases, which are critical targets in oncology, inflammation, and neurology [https://www.sciencedirect.com/science/article/abs/pii/S0223523419309684]. The specific incorporation of a sulfanylacetamide chain and a tetrahydrofuran (oxolane) moiety in this molecule is a strategic modification often employed to fine-tune properties like solubility, metabolic stability, and binding affinity to target proteins. Researchers utilize this compound as a key chemical tool or intermediate in the synthesis of more complex molecules for high-throughput screening campaigns and structure-activity relationship (SAR) studies. Its primary research value lies in probing biochemical pathways associated with the 1,3,4-oxadiazole class of compounds, particularly in the development of potential therapeutic agents with anti-proliferative, anti-inflammatory, or anti-microbial properties [https://www.mdpi.com/1420-3049/25/14/3179]. The mechanism of action is hypothesized to involve targeted protein inhibition, potentially through hydrogen bonding and hydrophobic interactions facilitated by its oxadiazole and phenyl rings within an enzyme's active site.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-13(16-9-12-7-4-8-20-12)10-22-15-18-17-14(21-15)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNULDXBYNOYATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(oxolan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which combines an oxolan ring with a 1,3,4-oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC13H14N4O2S
Molecular Weight278.34 g/mol
CAS NumberNot available
SMILESCC1CC(O1)C(=O)N(C)C(=O)N=C(SC2=CC=CC=C2)N=N2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress.
  • Antimicrobial Properties : Research indicates that derivatives of oxadiazole compounds possess significant antimicrobial activity against various pathogens.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

  • Cognitive Enhancement : In models of Alzheimer’s disease, it has been observed to improve cognitive functions and memory retention in scopolamine-induced rat models .
    • Table 1: Cognitive Improvement in Animal Models
    Study TypeModel UsedResult
    Behavioral StudyScopolamine-induced ratsSignificant improvement in memory
    Biochemical AnalysisAβ-induced modelsReduced levels of Aβ plaques
  • Enzyme Inhibition : The compound exhibited strong inhibition against AChE and BChE with IC50 values indicating good potential for therapeutic applications .
    • Table 2: Enzyme Inhibition Potency
    EnzymeIC50 (μM)
    Acetylcholinesterase (AChE)1.413 ± 0.017
    Butyrylcholinesterase (BChE)1.5 - 2.0

In Vivo Studies

In vivo studies have corroborated the in vitro findings, showcasing the compound's neuroprotective effects:

  • Neuroprotective Effects : Animal studies indicate that the compound significantly reduces neuronal damage induced by neurotoxins.
    • Case Study : In a study involving pentylenetetrazole-induced seizures, the compound demonstrated a protective effect against seizure activity, suggesting its potential as an anticonvulsant agent .

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound 9, )

  • Structural Difference : Replaces the oxolan-2-ylmethyl group with a 1,3-benzodioxol-5-ylmethyl substituent.
  • Pharmacological Impact: Demonstrated potent cytotoxic activity against A549 (lung adenocarcinoma) and C6 (glioma) cell lines (IC₅₀ values comparable to cisplatin) and inhibited MMP-9, a key enzyme in cancer metastasis. The benzodioxole group may enhance lipophilicity and π-π stacking interactions with enzyme active sites .
  • Key Finding: The benzodioxole substituent contributes to anticancer efficacy without toxicity to normal fibroblasts (NIH/3T3), suggesting substituent-dependent selectivity .

N-Phenyl Derivatives ()

  • Structural Difference : Features N-phenyl or substituted N-phenyl groups (e.g., 3,4,5-trimethoxyphenyl) instead of oxolan-2-ylmethyl.
  • Pharmacological Impact : Exhibited broad-spectrum antimicrobial activity. For example, N-(4-chlorophenyl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide showed MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. The trimethoxyphenyl group likely enhances membrane permeability .

N-(2-Methoxyphenyl) Derivatives ()

  • Example : 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide.
  • Structural Difference : Substitutes oxolan-2-ylmethyl with 2-methoxyphenyl and replaces the phenyl group on oxadiazole with a 2-furyl moiety.

Analogues with Modified Oxadiazole Substituents

5-(Diphenylmethyl)-1,3,4-oxadiazole Derivatives ()

  • Example : 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide.
  • Structural Difference : Incorporates a diphenylmethyl group at the 5-position of oxadiazole instead of phenyl.
  • Synthetic Relevance : Prepared via S-alkylation, a method applicable to the target compound’s synthesis. NMR data (e.g., δ 4.53 ppm for –S–CH₂–) provide benchmarks for structural validation .

Indolylmethyl-Substituted Oxadiazoles ()

  • Example : N-(2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
  • Structural Difference : Replaces phenyl with an indolylmethyl group.

Pharmacological Activity Comparison

Compound Target Activity Key Data (Source)
Target Compound Not explicitly reported Structural analogy suggests potential MMP-9 or antimicrobial activity .
Compound 9 () Anticancer (A549, C6) IC₅₀: 8–12 µM; MMP-9 inhibition (85% at 10 µM) .
N-(4-chlorophenyl) derivative () Antimicrobial MIC: 12.5 µg/mL (S. aureus, E. coli) .
Benzofuran-oxadiazole hybrids () Antimicrobial Compound 2a: MIC 25 µg/mL (B. subtilis) .

Preparation Methods

Reaction Scheme

  • Benzohydrazide formation : Benzoic acid → ethyl benzoate → benzohydrazide.
  • Cyclization : Benzohydrazide reacts with carbon disulfide (CS₂) under basic conditions to form the oxadiazole-thiol.

Experimental Procedure

  • Step 1 : Benzoic acid (1.0 eq) is esterified with ethanol in the presence of H₂SO₄ to yield ethyl benzoate.
  • Step 2 : Ethyl benzoate is treated with hydrazine hydrate (2.0 eq) in ethanol under reflux to form benzohydrazide.
  • Step 3 : Benzohydrazide is cyclized with CS₂ (1.2 eq) in the presence of alcoholic KOH (2.0 eq) at reflux (6–8 h). The product is acidified with HCl to precipitate the thiol.

Key Data

Parameter Value
Yield (Step 3) 75–85%
Characterization ¹H NMR: δ 7.5–8.1 (m, 5H, Ar-H), 3.4 (s, 1H, -SH).

Synthesis of Intermediate B: 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide

Reaction Scheme

  • Bromination : N-[(Oxolan-2-yl)methyl]acetamide is treated with N-bromosuccinimide (NBS) or bromine in dichloromethane (DCM).

Experimental Procedure

  • N-[(Oxolan-2-yl)methyl]acetamide (1.0 eq) is dissolved in DCM and cooled to 0–5°C. NBS (1.1 eq) is added portion-wise, and the reaction is stirred for 4–6 h. The product is purified via recrystallization.

Key Data

Parameter Value
Yield 70–80%
Melting Point 92–94°C
¹H NMR δ 4.2 (m, 1H, CH-O), 3.8 (m, 2H, CH₂Br), 3.4 (m, 2H, CH₂N).

Coupling of Intermediates A and B

Reaction Scheme

  • Nucleophilic substitution : The thiol group of Intermediate A reacts with the bromine atom of Intermediate B in the presence of a base.

Experimental Procedure

  • Intermediate A (1.0 eq) and Intermediate B (1.1 eq) are dissolved in DMF. Sodium hydride (NaH, 1.2 eq) is added, and the mixture is stirred at 25–30°C for 12 h. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data

Parameter Value
Yield 60–70%
¹H NMR δ 8.1–7.4 (m, 5H, Ar-H), 4.3 (m, 1H, CH-O), 3.9 (s, 2H, SCH₂), 3.6 (m, 2H, CH₂N).
Purity (HPLC) ≥95%

Alternative Methods and Optimization

Solvent and Base Variations

  • Solvents : DMSO or acetonitrile may replace DMF, but DMF provides higher yields due to better solubility.
  • Bases : K₂CO₃ or triethylamine can substitute NaH, but NaH ensures faster reaction kinetics.

Scalability and Industrial Production

  • Continuous flow reactors improve efficiency for Intermediate B synthesis.
  • Recrystallization from ethanol is preferred for large-scale purification.

Challenges and Mitigation

Challenge Solution
Over-bromination of B Use NBS instead of Br₂.
Disulfide formation Conduct reactions under N₂.
Low coupling yield Increase reaction time to 24 h.

Q & A

Q. Key Conditions :

  • Temperature control (reflux at 80–100°C for cyclization).
  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent integration and regiochemistry (e.g., oxolan-2-yl methyl protons at δ 3.4–4.1 ppm, oxadiazole ring carbons at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₈N₃O₃S) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Focus
Contradictions in bioactivity (e.g., antimicrobial potency) may arise from:

  • Structural analogs : Minor substituent changes (e.g., phenyl vs. pyridinyl groups) alter target binding .
  • Assay conditions : Variations in microbial strains, incubation time, or solvent (DMSO vs. saline) affect MIC values .
    Methodological Mitigation :
  • Standardize assays using CLSI/M07-A11 guidelines for antimicrobial testing.
  • Conduct dose-response curves (IC₅₀) with positive controls (e.g., ciprofloxacin) .

What strategies optimize reaction yields during the synthesis of this compound?

Q. Advanced Research Focus

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol-acetamide coupling efficiency (yield improvement from 60% to 85%) .
  • Solvent Optimization : Replace DMF with acetonitrile for oxadiazole cyclization to reduce side-product formation .
  • Stoichiometry Adjustments : Employ a 1.2:1 molar ratio of oxadiazole-thiol to chloroacetyl derivative to drive the reaction to completion .

How does the oxadiazole-sulfanyl-acetamide scaffold interact with biological targets?

Advanced Research Focus
Mechanistic insights include:

  • Enzyme Inhibition : The sulfanyl group chelates metal ions (e.g., Zn²⁺ in metalloproteases), while the oxadiazole ring participates in π-π stacking with aromatic residues .
  • Receptor Binding : Molecular docking studies (AutoDock Vina) suggest hydrogen bonding between the oxolan-2-yl methyl group and kinase active sites (e.g., EGFR) .
    Validation Methods :
  • Isothermal titration calorimetry (ITC) to quantify binding affinity.
  • Site-directed mutagenesis to confirm critical residues .

What are the common side reactions during synthesis, and how are they minimized?

Q. Advanced Research Focus

  • Oxidation of Sulfanyl Groups : Use antioxidants (e.g., ascorbic acid) in reaction mixtures .
  • Ring-Opening of Oxolan : Avoid strong acids (HCl) during workup; neutralize with NaHCO₃ .
  • Byproduct Formation : Monitor reactions via TLC (hexane:ethyl acetate 3:1) and quench intermediates promptly .

How do structural modifications of the oxolan-2-yl or phenyl groups affect bioactivity?

Q. Advanced Research Focus

  • Oxolan-2-yl Substitution : Replacing with furan-2-yl reduces metabolic stability (t₁/₂ from 4.2 h to 1.8 h in hepatic microsomes) .
  • Phenyl Group Halogenation : Adding Cl at the para position increases antimicrobial activity (MIC from 32 µg/mL to 8 µg/mL against S. aureus) .
    Methodology :
  • SAR studies using Hammett plots to correlate electronic effects with activity .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. Advanced Research Focus

  • LogP and Solubility : Use ChemAxon or ACD/Labs to predict lipophilicity (LogP ~2.1) and aqueous solubility (0.12 mg/mL) .
  • ADME Profiling : SwissADME for bioavailability radar (high GI absorption, CYP3A4 substrate likelihood) .

How are stability and degradation profiles assessed under physiological conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C; monitor via HPLC for hydrolysis of the acetamide bond .
  • Light Sensitivity : ICH Q1B guidelines for photostability testing (1.2 million lux hours) .

What are the best practices for scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Batch vs. Flow Chemistry : Transition from batch reflux to continuous flow systems to improve heat transfer and reduce reaction time (from 12 h to 2 h) .
  • Cost-Efficient Purification : Replace column chromatography with fractional crystallization (ethanol/water 70:30) .

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